molecular formula C20H25NO B326393 N-heptylbiphenyl-4-carboxamide

N-heptylbiphenyl-4-carboxamide

Cat. No.: B326393
M. Wt: 295.4 g/mol
InChI Key: UMBMWQSPMWOGHJ-UHFFFAOYSA-N
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Description

N-heptylbiphenyl-4-carboxamide is an organic compound with the molecular formula C20H25NO It is a derivative of biphenyl, where a heptyl group is attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptylbiphenyl-4-carboxamide typically involves the reaction of 4-biphenylcarboxylic acid with heptylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-heptylbiphenyl-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-heptylbiphenyl-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-heptylbiphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-biphenylcarboxamide
  • N-octyl-4-biphenylcarboxamide
  • N-hexyl-4-biphenylcarboxamide

Uniqueness

N-heptylbiphenyl-4-carboxamide is unique due to its specific heptyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

N-heptyl-4-phenylbenzamide

InChI

InChI=1S/C20H25NO/c1-2-3-4-5-9-16-21-20(22)19-14-12-18(13-15-19)17-10-7-6-8-11-17/h6-8,10-15H,2-5,9,16H2,1H3,(H,21,22)

InChI Key

UMBMWQSPMWOGHJ-UHFFFAOYSA-N

SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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